3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
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Description
3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C23H25N5O4 and its molecular weight is 435.484. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrimido[4,5-d]pyrimidines, have been known to target protein kinases . Specifically, they have been found to inhibit the serine/threonine-protein kinase B-raf .
Mode of Action
Similar compounds have been found to inhibit their targets, leading to changes in cellular processes . For instance, inhibition of protein kinases can disrupt cell signaling pathways, affecting cell proliferation and survival .
Biochemical Pathways
The inhibition of protein kinases, such as b-raf, can affect multiple downstream pathways, including the phosphatidylinositol-3 kinase (pi3k) signaling pathway . This pathway plays a crucial role in cell proliferation and survival .
Pharmacokinetics
Similar compounds have been found to exhibit suitable pharmacokinetic properties, which contribute to their observed antitumor activity .
Result of Action
The inhibition of protein kinases can lead to alterations in cell cycle progression and induce apoptosis within cells .
Biochemical Analysis
Biochemical Properties
This compound plays a significant role in biochemical reactions. It acts as an inhibitor for cAMP-phosphodiesterase platelets, supports adenosine inhibition of thrombocytopenia by preventing the absorption of vascular and blood cells, strengthens PGI2 anti-aggregation activity and enhances the biosynthesis of PGI2, and decreases pulmonary hypertension . It interacts with various enzymes, proteins, and other biomolecules, exerting its effects through these interactions .
Cellular Effects
3-(1-(4-morpholinobenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione has shown potent activities as an anticancer, antioxidant, dihydrofolate reductase, type 2 diabetes treatment, antiangiogenic, resistance-modifying, anti-mycobacterium tuberculosis, antibacterial, antihypertensive, anti-inflammatory, anti-allergic, antitumor, antiviral, and hepatoprotective agent . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It is conveyed as a receptor for tyrosine kinase and has been applied in the biosynthesis of 5-phosphoribosyl-1-pyrophosphate .
Properties
IUPAC Name |
3-[1-(4-morpholin-4-ylbenzoyl)piperidin-4-yl]-1H-pyrido[2,3-d]pyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4/c29-21(16-3-5-17(6-4-16)26-12-14-32-15-13-26)27-10-7-18(8-11-27)28-22(30)19-2-1-9-24-20(19)25-23(28)31/h1-6,9,18H,7-8,10-15H2,(H,24,25,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYWJIUYTJJQQKX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(NC2=O)N=CC=C3)C(=O)C4=CC=C(C=C4)N5CCOCC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.